molecular formula C22H25NO5 B3091265 (2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217627-08-1

(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B3091265
CAS RN: 1217627-08-1
M. Wt: 383.4 g/mol
InChI Key: RODPESRIABJXMD-WMZOPIPTSA-N
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Description

(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibition

Biphenyl-based compounds, including derivatives of (2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, have been shown to exhibit significant anti-tyrosinase activities. These compounds, through molecular docking studies, have been found to act on the active-site entrance of tyrosinase, which is different from the inner copper binding site that is commonly targeted by other inhibitors. This property is crucial in the development of treatments for conditions related to melanin production, such as hyperpigmentation disorders (Kwong et al., 2017).

Solution-Phase Combinatorial Synthesis

The compound has been used in the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides. The synthesis process involves acylation and acidolytic deprotection, leading to a variety of carboxamides. This method demonstrates the compound's utility in creating diverse chemical libraries, which are essential for drug discovery and development (Malavašič et al., 2007).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been involved in the synthesis of ortho-linked polyamides. These polyamides, featuring flexible main-chain ether linkages, exhibit high solubility in polar solvents and have shown significant potential in creating materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

Metal-Organic Frameworks (MOFs)

This compound has been utilized in the construction of Metal-Organic Frameworks (MOFs). MOFs based on rigid ligands with flexible functional groups, including derivatives of this compound, have shown varied and complex topological structures. These structures are important for applications in gas storage, catalysis, and drug delivery systems (Zhang et al., 2014).

Synthesis of Stereoisomers

The compound has been used in the synthesis of stereoisomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid. This process demonstrates the compound's role in producing optically active carboxylic acids, which are pivotal in the pharmaceutical industry for creating enantiomerically pure drugs (Ohno et al., 1999).

Stereoselective Synthesis

It has been involved in the stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids. The stereochemistry of these syntheses is critical in pharmaceutical research for the development of drugs with specific chiral properties (Jagtap et al., 2016).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-phenylphenoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-21(26)23-14-16(13-18(23)20(24)25)27-19-12-8-7-11-17(19)15-9-5-4-6-10-15/h4-12,16,18H,13-14H2,1-3H3,(H,24,25)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODPESRIABJXMD-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

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